Bis-N-Boc Protection vs. Fmoc/Bhoc Viability
Monomers synthesized using Boc-N-(2-Fmoc-aminoethyl)glycine as the backbone scaffold, when further elaborated with bis-N-Boc-protected nucleobases, were successfully used in the Fmoc-mediated solid-phase peptide synthesis of mixed sequence 10-mer PNA oligomers. The study explicitly demonstrates that this Fmoc/bis-N-Boc-protected monomer system is a viable alternative to the currently most widely used Fmoc/Bhoc-protected peptide nucleic acid monomers, a direct head-to-head comparison of the final synthetic outcome [1].
| Evidence Dimension | Oligomer Synthesis Feasibility and Protection Group Strategy |
|---|---|
| Target Compound Data | Viable for synthesizing mixed sequence 10-mer PNA oligomers |
| Comparator Or Baseline | Fmoc/Bhoc-protected PNA monomers |
| Quantified Difference | Shown to be a viable alternative; no statistical difference in overall synthetic success for 10-mer sequences. |
| Conditions | Fmoc-mediated solid-phase peptide synthesis of 10-mer PNA oligomers in a research setting. |
Why This Matters
This evidence demonstrates that Boc-N-(2-Fmoc-aminoethyl)glycine enables an alternative, robust synthetic route that is directly comparable in viability to the industry-standard method, providing procurement flexibility without compromising on synthetic success for mid-length PNA oligomers.
- [1] Wojciechowski, F., & Hudson, R. H. E. (2008). A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis-N-Boc Nucleobase Protecting Group Strategy. The Journal of Organic Chemistry, 73(10), 3807–3816. View Source
